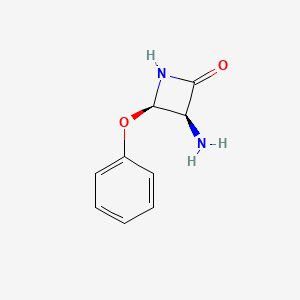
Benzoyl chloride, 2-(2-propen-1-yloxy)-
Overview
Description
Benzoyl chloride, 2-(2-propen-1-yloxy)- is an organic compound with the molecular formula C10H9ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a prop-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 2-(2-propen-1-yloxy)- typically involves the reaction of 2-hydroxybenzoyl chloride with allyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzoyl chloride, 2-(2-propen-1-yloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 2-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-[(Prop-2-en-1-yl)oxy]benzoic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Pyridine, triethylamine, and other bases.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Benzoyl chloride, 2-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 2-(2-propen-1-yloxy)- involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound without the prop-2-en-1-yloxy group.
2-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzoyl moiety.
Uniqueness
Benzoyl chloride, 2-(2-propen-1-yloxy)- is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yloxy groups. This combination imparts specific reactivity and properties that are not found in simpler benzoyl chloride derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
52542-42-4 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChI Key |
BLULSLUIHWEEQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B8668011.png)


![([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane](/img/structure/B8668026.png)








![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)

